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Compound of Interest

Compound Name: (R)-TCO4-PEG2-Maleimide

Cat. No.: B12365118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and applications of (R)-TCO4-PEG2-Maleimide, a heterobifunctional linker crucial

in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties,

provides experimental protocols for its use, and illustrates its role in targeted protein

degradation.

Core Chemical Structure and Properties
(R)-TCO4-PEG2-Maleimide is a versatile linker molecule that incorporates three key chemical

moieties: a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a

maleimide group. This unique combination of functionalities allows for a two-step sequential or

orthogonal bioconjugation strategy. The TCO group participates in a highly efficient and

bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-

functionalized molecule. Concurrently, the maleimide group selectively reacts with thiol

(sulfhydryl) groups, commonly found in cysteine residues of proteins, via a Michael addition

reaction.

The PEG spacer, consisting of two ethylene glycol units, enhances the solubility and reduces

aggregation of the resulting bioconjugate, which is particularly beneficial when working with

hydrophobic payloads. The "(R)" designation refers to the stereochemistry of the TCO moiety,

which can influence its reactivity and stability.
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Chemical Structure:

Table 1: Physicochemical Properties of (R)-TCO4-PEG2-Maleimide

Property Value Source

Molecular Formula C₂₂H₃₃N₃O₇

Molecular Weight 451.51 g/mol

Appearance White to off-white solid

Purity >95% (typically)

Solubility

Soluble in DMSO, DMF.

Limited solubility in aqueous

buffers.

Storage
Store at -20°C for long-term

stability.

Table 2: Reactive Properties and Kinetics

Reaction Reactive Partner
Second-Order Rate
Constant (k)

Reaction
Conditions

TCO-Tetrazine

Ligation
Tetrazine Up to 10⁶ M⁻¹s⁻¹[1]

Aqueous buffers

(PBS), pH 6.0-9.0,

room temperature[1]

Maleimide-Thiol

Conjugation
Thiol (e.g., Cysteine) ~10² - 10³ M⁻¹s⁻¹

Aqueous buffers

(PBS, HEPES, Tris),

pH 6.5-7.5[2]

Experimental Protocols
The dual reactivity of (R)-TCO4-PEG2-Maleimide allows for flexible bioconjugation strategies.

Below are detailed protocols for the two key reactions.
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Maleimide-Thiol Conjugation Protocol (Labeling a
Protein)
This protocol describes the conjugation of the maleimide moiety of (R)-TCO4-PEG2-Maleimide
to a thiol-containing protein, such as an antibody with accessible cysteine residues.

Materials:

Protein with free thiol groups (e.g., reduced antibody)

(R)-TCO4-PEG2-Maleimide

Reaction Buffer: Degassed 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5.

Anhydrous DMSO or DMF

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Protein Preparation:

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2]

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add

a 10-100x molar excess of TCEP and incubate for 30-60 minutes at room temperature.[2]

Note: TCEP does not need to be removed prior to conjugation with maleimides.[3]

Linker Preparation:

Immediately before use, prepare a 10 mM stock solution of (R)-TCO4-PEG2-Maleimide in

anhydrous DMSO or DMF.[2] Vortex to ensure complete dissolution.

Conjugation Reaction:
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Add a 10-20 fold molar excess of the (R)-TCO4-PEG2-Maleimide stock solution to the

protein solution while gently stirring or vortexing.[2]

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.[2]

Purification:

Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g.,

a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS).[4]

Characterization:

Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry

(LC-MS).

TCO-Tetrazine Ligation Protocol (Click Reaction)
This protocol describes the "click" reaction between the TCO-functionalized molecule (prepared

as in 2.1) and a tetrazine-labeled molecule.

Materials:

TCO-functionalized molecule (e.g., TCO-labeled protein)

Tetrazine-functionalized molecule

Reaction Buffer: PBS, pH 6.0-9.0

Purification column (e.g., size-exclusion chromatography)

Procedure:

Reactant Preparation:

Dissolve the TCO-functionalized and tetrazine-functionalized molecules in the reaction

buffer.

Ligation Reaction:
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Mix the TCO- and tetrazine-containing solutions. A 1:1 to 1:1.5 molar ratio of TCO to

tetrazine is typically used.[5]

The reaction is generally very fast and can be complete within 30-60 minutes at room

temperature.[6] The progress of the reaction can be monitored by the disappearance of

the characteristic pink/red color of the tetrazine.

Purification:

If necessary, purify the final conjugate from any unreacted starting materials using size-

exclusion chromatography.

Characterization:

Confirm the formation of the conjugate using techniques such as SDS-PAGE, UV-Vis

spectroscopy, and mass spectrometry (LC-MS).

Application in Targeted Protein Degradation:
PROTACs
(R)-TCO4-PEG2-Maleimide is an ideal linker for the synthesis of PROTACs. A PROTAC is a

heterobifunctional molecule that consists of a ligand for a target protein (protein of interest,

POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and

E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of

the POI by the proteasome.

The dual-reactive nature of (R)-TCO4-PEG2-Maleimide allows for a modular synthesis of

PROTACs. For example, the maleimide end can be conjugated to a cysteine-containing E3

ligase ligand, and the TCO end can be "clicked" to a tetrazine-modified POI ligand, or vice

versa.

Signaling Pathway: IRAK4 Degradation
A key therapeutic target in inflammatory diseases and some cancers is Interleukin-1 Receptor-

Associated Kinase 4 (IRAK4).[1][5] PROTACs have been successfully developed to induce the

degradation of IRAK4, thereby inhibiting downstream inflammatory signaling pathways such as

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31312412/
https://pubmed.ncbi.nlm.nih.gov/37197458/
https://www.benchchem.com/product/b12365118?utm_src=pdf-body
https://www.benchchem.com/product/b12365118?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6627720/
https://pubmed.ncbi.nlm.nih.gov/31312412/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NF-κB.[1][2] The following diagram illustrates the general mechanism of a PROTAC,

synthesized using a linker like (R)-TCO4-PEG2-Maleimide, in targeting IRAK4 for degradation.

PROTAC-Mediated Degradation of IRAK4
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Click to download full resolution via product page

Figure 1: PROTAC mechanism for IRAK4 degradation.

Experimental Workflow: PROTAC Synthesis and
Evaluation
The following diagram outlines a typical experimental workflow for the synthesis and evaluation

of a PROTAC using (R)-TCO4-PEG2-Maleimide.
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Experimental Workflow for PROTAC Development
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Figure 2: PROTAC development workflow.
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Conclusion
(R)-TCO4-PEG2-Maleimide is a powerful and versatile heterobifunctional linker that facilitates

the construction of complex bioconjugates for research and therapeutic applications. Its well-

defined and highly efficient orthogonal reaction chemistries, coupled with the beneficial

properties of the PEG spacer, make it an invaluable tool in the development of next-generation

targeted therapies such as ADCs and PROTACs. The detailed protocols and workflows

provided in this guide serve as a comprehensive resource for researchers and scientists in the

field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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